ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 1H-1,3-benzodiazole-2-carbaldehyde with ethyl 4-piperidinecarboxylate in the presence of a cyano group donor . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-[1H-1,3-benzimidazol-2-yl(cyano)methylidene]piperidine-1-carboxylate
- Ethyl 4-[1H-1,3-benzothiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate
These compounds share similar structural features but differ in the heterocyclic ring system, which can lead to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
ethyl 4-[1H-benzimidazol-2-yl(cyano)methylidene]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-23-17(22)21-9-7-12(8-10-21)13(11-18)16-19-14-5-3-4-6-15(14)20-16/h3-6H,2,7-10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBNKIATKNTYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C(C#N)C2=NC3=CC=CC=C3N2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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